Hexanal phenylhydrazone Hexanal phenylhydrazone
Brand Name: Vulcanchem
CAS No.: 6228-44-0
VCID: VC1623628
InChI: InChI=1S/C12H18N2O/c1-2-3-4-8-11-15-14-13-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3
SMILES: CCCCCCON=NC1=CC=CC=C1
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

Hexanal phenylhydrazone

CAS No.: 6228-44-0

Cat. No.: VC1623628

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Hexanal phenylhydrazone - 6228-44-0

Specification

CAS No. 6228-44-0
Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name hexoxy(phenyl)diazene
Standard InChI InChI=1S/C12H18N2O/c1-2-3-4-8-11-15-14-13-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3
Standard InChI Key FDQHWWGIEVQUAU-UHFFFAOYSA-N
SMILES CCCCCCON=NC1=CC=CC=C1
Canonical SMILES CCCCCCON=NC1=CC=CC=C1

Introduction

Chemical Structure and Properties

Basic Information

Hexanal phenylhydrazone is identified by the CAS Registry Number 6228-44-0 . The compound has several synonyms in scientific literature, including n-phenylhexanal hydrazone, Hexanal, 2-phenylhydrazone, 1-Hexylidene-2-phenylhydrazine, and hexoxy(phenyl)diazene .

There is some inconsistency in the literature regarding the exact molecular formula. Most reliable sources indicate it is C₁₂H₁₈N₂ , though some databases list it as C₁₂H₁₈N₂O . This discrepancy likely stems from different structural interpretations or tautomeric forms of the compound. The molecular weight is correspondingly reported as either 190.29 g/mol or 206.28 g/mol , depending on which molecular formula is referenced.

Table 1: Basic Chemical Information for Hexanal Phenylhydrazone

ParameterValue
CAS Number6228-44-0
Molecular FormulaC₁₂H₁₈N₂
Molecular Weight190.29 g/mol
Exact Mass190.14700
SMILESCCCCCCON=NC1=CC=CC=C1
InChIInChI=1S/C12H18N2O/c1-2-3-4-8-11-15-14-13-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3

Physical Properties

The physical characteristics of hexanal phenylhydrazone include both experimentally determined and computationally predicted values. The compound has a melting point of 102-103°C . Its predicted boiling point is approximately 298.0±13.0°C, with a predicted density of 0.92±0.1 g/cm³ . The predicted acid dissociation constant (pKa) is 14.33±0.10 , indicating that it is a very weak acid under standard conditions.

Additional computational properties include:

  • Hydrogen Bond Donor Count: 0

  • Hydrogen Bond Acceptor Count: 3

  • Rotatable Bond Count: 7

  • XLogP3-AA: 4.8

These values suggest that hexanal phenylhydrazone is a relatively non-polar compound with limited water solubility but good lipid solubility, characteristics that influence its biological activity and potential applications.

Structural Characteristics

Structurally, hexanal phenylhydrazone belongs to the class of compounds characterized by a -NHN=C- molecular substructure . The compound consists of a phenyl ring attached to a hydrazone group (-N-N=C-), which is further connected to a hexyl chain. This arrangement gives the molecule both aromatic and aliphatic regions, contributing to its chemical behavior and interactions.

The molecule can exist in different isomeric forms (E and Z isomers), based on the orientation around the C=N double bond. Some sources indicate that hexanal phenylhydrazone may exist as a mixture of these isomers, with reported ratios of approximately 70:30 E:Z mixture in some preparations .

Synthesis and Chemical Reactions

Fischer Phenylhydrazone Synthesis

Hexanal phenylhydrazone is typically synthesized through the Fischer phenylhydrazone synthesis, a reaction first discovered in 1883 by Emil Fischer . This reaction involves the condensation of phenylhydrazine with hexanal (an aldehyde with six carbon atoms).

The general reaction mechanism proceeds as follows:

  • Nucleophilic attack of the phenylhydrazine on the carbonyl carbon of hexanal

  • Formation of an aminomethanol intermediate

  • Dehydration of the intermediate to form the phenylhydrazone

Research on similar phenylhydrazone formations indicates that the reaction kinetics are pH-dependent. Below pH 5-6, the formation of the aminomethanol intermediate is the rate-determining step, while above pH 5-6, the dehydration of this intermediate becomes rate-limiting . Both reactions are subject to hydronium ion catalysis, and the formation of the aminomethanol intermediate can be catalyzed by carboxylic acids through general acid catalysis .

The synthesis can be performed in various conditions:

  • Using ethanol as a solvent

  • With acetic acid as a catalyst

  • Typically at moderate temperatures (around 60°C)

  • Reaction times vary from several hours to overnight, depending on conditions

Chemical Behavior and Reactions

A notable characteristic of hexanal phenylhydrazone is its tendency to tautomerize. Research has shown that phenylhydrazones of aliphatic aldehydes and ketones rapidly tautomerize to more stable azo isomers in solution . This tautomerization can affect both the physical properties and reactivity of the compound.

Hexanal phenylhydrazone can serve as a precursor in other reactions, including:

  • The Fischer indole synthesis, where under acidic conditions and heat, phenylhydrazones can undergo rearrangement to form indole derivatives . This reaction proceeds through a -sigmatropic rearrangement and is widely used in organic synthesis.

  • Oxidation reactions: Under aerobic conditions in the presence of certain enzymes (like lipoxygenase), hexanal phenylhydrazone can be oxidized to its α-azo hydroperoxide derivative .

Biological Activity and Applications

Enzyme Inhibition

One of the most well-documented biological activities of hexanal phenylhydrazone is its interaction with soybean lipoxygenase 1 (L-1). Research has established that this compound acts as a mechanism-based inactivator of this enzyme .

The inactivation process follows a complex pathway:

  • Hexanal phenylhydrazone (at micromolar concentration) irreversibly inactivates soybean lipoxygenase 1 in the presence of oxygen

  • The enzyme catalyzes the oxidation of hexanal phenylhydrazone into its α-azo hydroperoxide form [C₅H₁₁CH(OOH)N=NC₆H₅]

  • This α-azo hydroperoxide is itself an efficient inactivator of the enzyme

  • The reaction follows a branched pathway leading to either the release of the hydroperoxide into the medium or to enzyme inactivation

Kinetic parameters for this inactivation differ between the E and Z isomers:

  • E-isomer: Ki = 0.25 μM, kinact = 0.8 min⁻¹

  • Z-isomer: Ki = 0.40 μM, kinact = 2.1 min⁻¹

The oxidation of approximately 13±3 molar equivalents of hexanal phenylhydrazone is required for complete enzyme inactivation, though up to 70 equivalents may be necessary in the presence of a very large excess of the compound. The inactivation occurs through two pathways: about 20% due to reaction of the hydroperoxide as it forms at the active site, and about 80% due to hydroperoxide released into the medium and returning to the active site .

Toxicological Properties

Toxicity data for hexanal phenylhydrazone indicates moderate toxicity in animal models. According to the Registry of Toxic Effects of Chemical Substances (RTECS), the LD₅₀ (lethal dose for 50% of the test population) in mice via intravenous administration is 180 mg/kg . No detailed toxic effects beyond this lethal dose value have been reported in the available literature.

This moderate toxicity profile suggests caution is warranted in handling the compound, though specific organ toxicity, carcinogenicity, or mutagenicity data appear to be lacking in the current scientific literature.

Related Compounds and Derivatives

Hexanal phenylhydrazone belongs to a broader class of phenylhydrazone compounds, which have diverse structures and applications:

  • Other aldehyde phenylhydrazones: Similar compounds formed from different aldehydes (such as benzaldehyde phenylhydrazone) display related chemical properties but varied biological activities .

  • Substituted phenylhydrazones: Introduction of various substituents on the phenyl ring can significantly alter the properties and activities of the resulting phenylhydrazones. Research has shown that electron-withdrawing groups at the phenyl ring may enhance certain biological activities, such as antifungal properties .

  • Indole derivatives: Through the Fischer indole synthesis, phenylhydrazones can be converted to indoles, an important class of heterocyclic compounds found in many natural products and pharmaceuticals .

  • Osazones: When carbohydrates react with excess phenylhydrazine, they form osazones, compounds that have historically been important in carbohydrate chemistry for identifying and characterizing sugars .

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